REACTION_CXSMILES
|
[CH2:1]([O:3][P:4](F)([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].C[Si](C)(C)[O-:12].[K+:15]>CCOCC>[CH2:1]([O:3][P:4]([O-:12])([O:6][CH2:7][CH3:8])=[O:5])[CH3:2].[K+:15] |f:1.2,4.5|
|
Name
|
|
Quantity
|
0.9 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(=O)(OCC)F
|
Name
|
potassium trimethylsilanolate
|
Quantity
|
0.82 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction time
|
Name
|
Potassium diethylphosphate
|
Type
|
product
|
Smiles
|
C(C)OP(=O)(OCC)[O-].[K+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.67 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |